2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-12-7-8-24-18(9-12)22-13(2)20(21(24)27)23-19(26)11-29-16-6-5-15(14(3)25)10-17(16)28-4/h5-10H,11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCAAWWFXKUCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identification
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a pyrido[1,2-a]pyrimidine derivative with significant biological activity. It is recognized by its CAS number 1060292-97-8 and has the molecular formula C20H19N3O5 , with a molecular weight of 381.4 g/mol . This compound exhibits a complex structure conducive to various pharmacological applications, particularly in oncology and infectious diseases .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes such as tumor growth and viral replication. Preliminary studies suggest that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory responses and various diseases, including cardiovascular disorders . The inhibition mechanism appears to be covalent and irreversible, indicating a strong interaction with its target .
Pharmacological Applications
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds often exhibit:
- Antitumor Activity : Several studies have highlighted the potential of pyrimidine derivatives in inhibiting tumor cell proliferation. For instance, compounds similar to our target have shown promising results against various cancer cell lines .
- Anti-inflammatory Effects : The inhibition of MPO suggests potential applications in treating inflammatory conditions, as MPO is implicated in the pathogenesis of several inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. For example:
These findings indicate a selective cytotoxicity towards certain cancer types, suggesting that further exploration could lead to targeted therapies.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps that may include:
- Reflux Conditions : To optimize yield and purity.
- Microwave-Assisted Synthesis : Employed to enhance reaction rates and minimize by-products.
The structural features of the compound are analyzed using spectroscopic techniques such as NMR and mass spectrometry to confirm the formation and purity of the final product .
Spectroscopic Characterization
The compound's structure includes significant steric interactions due to bulky substituents on the pyrido[1,2-a]pyrimidine ring. These interactions are essential for its biological activity and influence its pharmacokinetic properties.
Preclinical Evaluations
Recent evaluations have focused on the pharmacokinetic profiles of similar pyrido[1,2-a]pyrimidine derivatives, demonstrating favorable absorption and distribution characteristics. For instance, lead compounds have advanced to first-in-human trials based on their promising preclinical data regarding safety and efficacy .
Future Directions
Ongoing research aims to explore modifications of the parent structure to enhance potency and selectivity against specific targets within cancer biology and inflammatory pathways. The development of analogs could lead to improved therapeutic agents with reduced side effects.
Q & A
Q. What are the key synthetic routes for preparing 2-(4-acetyl-2-methoxyphenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide?
The synthesis typically involves multi-step protocols, starting with substitution reactions under alkaline conditions (e.g., using potassium carbonate in DMF) to form intermediates, followed by condensation with acetamide derivatives. Key steps include:
- Substitution of halogenated nitrobenzenes with methoxy/acetyl-containing phenols.
- Reduction of nitro groups to amines (e.g., iron powder in acidic conditions).
- Condensation with cyanoacetic acid or similar reagents under catalytic conditions. Monitoring via TLC and purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) are critical .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are employed:
- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1667 cm⁻¹).
- ¹H/¹³C NMR resolves methoxy (-OCH₃), acetyl (COCH₃), and pyridopyrimidine protons (e.g., δ 3.8–7.5 ppm for aromatic systems).
- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 430.2 [M+1]). Discrepancies in elemental analysis (e.g., C, H, N percentages) may require iterative refinement of synthesis or purification .
Q. What biological activities are associated with its structural analogs?
Pyrido[1,2-a]pyrimidine derivatives exhibit:
- Anti-inflammatory activity via modulation of COX-2 or NF-κB pathways.
- Anticancer potential through apoptosis induction (e.g., caspase-3 activation). Lipophilicity from methoxy/acetyl groups enhances membrane permeability, improving pharmacokinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilic substitution efficiency.
- Catalyst screening : Bases like K₂CO₃ or DBU improve condensation rates.
- Temperature control : Mild conditions (80–120°C) minimize decomposition. Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .
Q. How do spectral data contradictions arise, and how are they resolved?
Example: Discrepancies in NMR integration ratios or MS fragmentation patterns may stem from:
- Tautomerism in pyridopyrimidine cores.
- Residual solvents (e.g., DMF) interfering with analysis. Resolution methods:
- Deuterated solvent swaps (e.g., CDCl₃ vs. DMSO-d₆).
- High-resolution MS (HRMS) for precise mass confirmation.
- 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Molecular docking : Evaluates binding affinity to targets (e.g., kinases, GPCRs).
- QSAR modeling : Links substituent effects (e.g., methoxy position) to bioactivity.
- ADMET prediction : Assesses absorption/distribution using logP and PSA values. Tools like AutoDock or Schrödinger Suite integrate these approaches .
Q. How are comparative studies with structural analogs designed to validate uniqueness?
Example workflow:
- Analog synthesis : Modify substituents (e.g., replace acetyl with nitro groups).
- Biological screening : Test against cancer cell lines (e.g., MTT assays).
- Data analysis : Compare IC₅₀ values and selectivity indices. Unique features (e.g., thienopyrimidine cores) may confer distinct activity profiles vs. phenyl- or indole-based analogs .
Methodological Considerations
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Stepwise monitoring : TLC at each intermediate stage.
- Protecting groups : Temporarily shield reactive sites (e.g., acetyl during nitro reduction).
- Flow chemistry : Enhances reproducibility in large-scale reactions .
Q. How are pharmacokinetic properties assessed preclinically?
- In vitro assays : Microsomal stability (CYP450 metabolism), plasma protein binding.
- In vivo models : Rodent studies to measure bioavailability and half-life.
- LC-MS/MS : Quantifies compound levels in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
